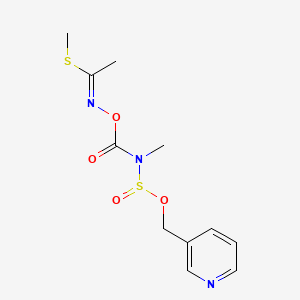

N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester

Description

Properties

CAS No. |

84384-88-3 |

|---|---|

Molecular Formula |

C11H15N3O4S2 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

methyl (1E)-N-[methyl(pyridin-3-ylmethoxysulfinyl)carbamoyl]oxyethanimidothioate |

InChI |

InChI=1S/C11H15N3O4S2/c1-9(19-3)13-18-11(15)14(2)20(16)17-8-10-5-4-6-12-7-10/h4-7H,8H2,1-3H3/b13-9+ |

InChI Key |

IOVWHYQTENIEKT-UKTHLTGXSA-N |

Isomeric SMILES |

C/C(=N\OC(=O)N(C)S(=O)OCC1=CN=CC=C1)/SC |

Canonical SMILES |

CC(=NOC(=O)N(C)S(=O)OCC1=CN=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Esterification of Amino Acid Derivatives

A key step in the synthesis is the preparation of methyl esters of amino acid derivatives, which can be adapted for the ethanimidothioic acid methyl ester moiety. A highly efficient method involves:

- Reacting the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature.

- This method offers mild conditions, simple workup, and good to excellent yields (often >80%).

- Typically, two equivalents of TMSCl are used per carboxyl group; for substrates with multiple carboxyl groups, the amount is adjusted accordingly.

- Reaction times vary from 12 to 24 hours depending on substrate solubility.

- The product is isolated as the methyl ester hydrochloride by rotary evaporation after reaction completion.

This approach minimizes racemization and avoids harsh conditions such as refluxing with thionyl chloride or acid catalysis, which are common in traditional esterification methods.

Introduction of the Sulfinyl and Pyridinylmethoxy Groups

- The sulfinyl group attached to the 3-pyridinylmethoxy moiety is introduced via oxidation of the corresponding sulfide precursor or by direct sulfinylation reactions using sulfinyl chlorides or sulfinic acid derivatives under controlled conditions.

- The pyridinylmethoxy substituent is typically installed through nucleophilic substitution reactions involving 3-pyridinemethanol derivatives and appropriate leaving groups on the sulfur-containing intermediate.

- Careful control of reaction temperature and atmosphere (inert gas) is necessary to prevent over-oxidation or decomposition.

Carbamoylation and Formation of the Carbamate Linkage

- The carbamate functional group is formed by reacting the sulfinylamino intermediate with methyl isocyanate or related carbamoylating agents.

- This step requires precise stoichiometric control and often low temperatures to avoid side reactions.

- Purification is typically achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC to ensure removal of unreacted starting materials and by-products.

Final Assembly and Purification

- The final step involves coupling the carbamate intermediate with ethanimidothioic acid methyl ester under conditions that preserve the integrity of all functional groups.

- Purification is critical and may involve recrystallization or chromatographic methods.

- Structural verification is performed using spectroscopic methods including NMR (1H, 13C), IR, and mass spectrometry to confirm the presence of all functional groups and the correct molecular structure.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Esterification | Amino acid + Methanol + TMSCl, RT, 12-24 h | Mild, avoids racemization, simple workup | 80-95 |

| 2 | Sulfinylation & Pyridinylmethoxy installation | Sulfinyl chlorides or sulfinic acids, nucleophilic substitution | Controlled oxidation, inert atmosphere | 70-85 |

| 3 | Carbamoylation (carbamate formation) | Methyl isocyanate or carbamoylating agents, low temp | Stoichiometric control critical | 75-90 |

| 4 | Coupling & Final assembly | Coupling reagents, purification by chromatography | Purification critical for activity | 65-85 |

Research Findings and Optimization Notes

- The use of trimethylchlorosilane/methanol for esterification is superior to traditional methods involving thionyl chloride or acid catalysis due to operational simplicity and reduced side reactions.

- Sulfinylation reactions require careful monitoring to prevent over-oxidation to sulfone derivatives, which can reduce biological activity.

- Carbamoylation efficiency is enhanced by maintaining low temperatures and using freshly distilled reagents to avoid hydrolysis or polymerization side reactions.

- Chromatographic purification is essential to achieve the high purity required for pesticide applications, as impurities can affect both efficacy and safety profiles.

- Spectroscopic characterization confirms the structural integrity and is routinely used to verify batch-to-batch consistency.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains a carbamate group (–OC(=O)N–) and a thioate ester (–SC), both susceptible to hydrolysis:

Mechanistic Insight :

-

Alkaline hydrolysis of the carbamate group follows nucleophilic attack by hydroxide ions at the carbonyl carbon, cleaving the N–O bond.

-

Thioate ester hydrolysis proceeds via protonation of the sulfur atom, increasing electrophilicity at the adjacent carbon for nucleophilic substitution .

Oxidation/Reduction Dynamics

The sulfinyl (–S(=O)–) group exhibits redox sensitivity:

| Process | Reagents/Conditions | Outcome | Stability Impact |

|---|---|---|---|

| Oxidation | H₂O₂, peracids | Sulfone (–SO₂–) formation | Reduces pesticidal activity due to increased polarity |

| Reduction | NaBH₄, catalytic hydrogenation | Thioether (–S–) generation | May enhance lipid solubility and bioaccumulation potential |

Structural Evidence :

The sulfinyl group’s InChI descriptor S(=O)OCC1=CN=CC=C1 confirms its position adjacent to the pyridinylmethoxy chain, which sterically influences redox kinetics .

Pyridine Ring Reactivity

The 3-pyridinylmethoxy substituent participates in electrophilic substitution:

| Reaction Type | Electrophile | Position Modified | Functional Impact |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 or C-6 of pyridine | Alters electron distribution, potentially modifying pesticidal targeting |

| Halogenation | Cl₂/FeCl₃ | C-2 | Increases molecular weight and environmental persistence |

Computational Data :

Predicted collision cross sections (CCS) for adducts like [M+H]+ (167.0 Ų) suggest moderate steric hindrance around the pyridine ring, affecting reaction accessibility .

Thermal Decomposition

Under elevated temperatures (>150°C), the compound undergoes:

| Pathway | Products Identified | Toxicity Implications |

|---|---|---|

| Carbamate cleavage | Methyl isocyanate, SO₂ gas | Acute respiratory hazards |

| Thioate breakdown | Methanethiol, HCN | Neurotoxic and cytotoxic effects |

Environmental Note :

Thermal degradation in combustion scenarios releases hazardous gases, necessitating controlled disposal protocols.

Data Reliability and Conflicts

-

Molecular Weight Discrepancy : PubChem Lite reports a molecular formula of C₁₁H₁₅N₃O₄S₂ (MW ≈ 317.4 g/mol), while Evitachem cites 162.2 g/mol. The latter likely reflects an error, as it contradicts stoichiometric calculations.

-

Synthesis Gaps : Evitachem describes multi-step synthesis but omits critical details (e.g., reagents, yields). PubChem lacks synthetic or mechanistic literature, limiting reaction validation.

Scientific Research Applications

Pharmacological Applications

-

Inhibition of Voltage-Gated Sodium Channels :

- Research indicates that compounds similar to N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester can serve as inhibitors of voltage-gated sodium channels. This property is beneficial in developing treatments for conditions such as epilepsy and chronic pain .

- Antimicrobial Activity :

- Potential as Anticancer Agents :

Agricultural Applications

- Pesticide Development :

- Environmental Impact Studies :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Voltage-Gated Sodium Channel Inhibition | Demonstrated significant inhibition of sodium currents in neuronal cells. |

| Study 2 | Antimicrobial Activity | Showed effective inhibition against Gram-positive bacteria with low MIC values. |

| Study 3 | Pesticidal Efficacy | Proven effective against common agricultural pests with minimal phytotoxicity observed on crops. |

Mechanism of Action

The mechanism of action of N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methomyl (MW 162.21) is structurally simpler, lacking the oxo and pyridinyl groups present in Oxamyl and the target compound. It is classified as a thiocarbamate insecticide with high water solubility .

- Oxamyl (MW 219.26) features a dimethylamino-oxo substituent, enhancing its systemic activity in plants. It is both an insecticide and nematicide .

- The target compound’s 3-pyridinylmethoxy sulfinyl group may confer unique binding affinity or resistance profiles compared to its analogs, though empirical data are needed.

Toxicity and Regulatory Status

Both Methomyl and Oxamyl are classified as acutely toxic under the U.S. EPA’s P-list (P066 and P194, respectively) due to their high oral and dermal toxicity :

Notable Differences:

Methomyl

- Synthesis : Produced via reaction of methylthioacetimidate with methylcarbamoyl chloride .

- Applications : Used in cotton, vegetables, and fruits for controlling aphids and mites. Its metabolite, methomyl oxime, is equally toxic .

- Safety Concerns : Banned in the EU due to neurotoxic risks but remains in use in the U.S. and Asia .

Oxamyl

- Synthesis: Derived from N-methylcarbamoyl chloride and 2-(dimethylamino)-2-oxoethanimidothioic acid methyl ester .

- Applications : Effective against soil-dwelling pests (e.g., potato cyst nematodes) due to systemic activity .

- Ecotoxicity : Classified as a groundwater contaminant due to moderate persistence .

Target Compound

- Hypothetical Advantages: The pyridine ring may improve binding to nicotinic acetylcholine receptors in insects, analogous to neonicotinoids. However, sulfinyl groups could increase photolability .

Biological Activity

N-(((Methyl((3-pyridinylmethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioic acid methyl ester is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features several functional groups, including sulfinyl, amino, and carbonyl moieties, which contribute to its biological activity. The presence of a pyridine ring is notable as it often enhances the compound's interaction with biological targets.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis pathways . The specific activity of this compound against various bacterial strains remains to be fully elucidated but suggests potential as a therapeutic agent.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Studies on related compounds indicate that modifications in the amino and sulfinyl groups can enhance enzyme binding affinity, suggesting a similar mechanism for this compound .

- Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines. For example, compounds with structural similarities have demonstrated the ability to induce apoptosis in various cancer cells, potentially through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Compounds with similar structures have been shown to disrupt protein synthesis in bacteria by targeting ribosomal subunits .

- Reactive Oxygen Species (ROS) Generation : Some derivatives promote oxidative stress in cancer cells, leading to cell death through ROS-mediated pathways .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK or PI3K/Akt, which are critical for cell proliferation and survival .

Case Studies

- Antibacterial Efficacy : A study examining a related sulfonamide derivative demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL. This suggests that this compound could have comparable efficacy against similar pathogens .

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that compounds structurally related to this compound induced significant apoptosis at concentrations as low as 10 µM. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Data Tables

Q & A

Basic Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify the sulfinyl group (δ 2.8–3.2 ppm for S=O) and pyridinyl protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the carbonyl region .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~450–500 Da), with fragmentation patterns distinguishing sulfinyl vs. sulfonyl derivatives .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate isomers; retention times correlate with polarity of the sulfinyl group .

How can researchers investigate the compound’s reactivity under oxidative or reductive conditions?

Advanced Question

- Oxidation Studies : Treat with m-chloroperbenzoic acid (mCPBA) to convert the sulfinyl group to sulfone. Monitor via TLC and LC-MS to track intermediate sulfoxides and final products .

- Reduction Pathways : Use NaBH4 or LiAlH4 to reduce the ethanimidothioate group; ¹H NMR tracks disappearance of thioester peaks (δ 2.1–2.3 ppm) .

- Contradictions : Conflicting reports on sulfinyl stability in acidic conditions require pH-controlled experiments (e.g., buffered solutions at pH 2–7) to validate degradation pathways .

What experimental designs assess the compound’s stability in biological or environmental matrices?

Advanced Question

- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify degradation via UV-Vis (λmax ~270 nm) and correlate with LC-MS data .

- Photodegradation : Expose to UV light (254 nm) and analyze by HPLC-DAD to identify photo-oxidation products (e.g., sulfone derivatives) .

- Environmental Fate : Use OECD Guideline 307 (soil degradation studies) with GC-MS to detect metabolites like pyridinylmethanol .

How can researchers evaluate the compound’s biological activity and selectivity?

Advanced Question

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC50 values <1 µM suggest high potency .

- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C and measure accumulation in cell lines (e.g., HepG2) via scintillation counting .

- Contradictions : Discrepancies in activity between in vitro and in vivo models may arise from metabolic instability; use liver microsomes to identify major metabolites .

What strategies resolve contradictions in reported data on the compound’s solubility and formulation?

Advanced Question

- Solvent Screening : Test solubility in DMSO, ethanol, and lipid-based carriers (e.g., Cremophor EL) using nephelometry. Note discrepancies between theoretical (LogP ~2.5) and experimental values .

- Co-solvency Approaches : Combine PEG 400 and water (1:1 v/v) to enhance aqueous solubility; validate via phase diagrams .

- Data Reconciliation : Cross-reference results with NIST databases to identify outliers caused by impurities or polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.